5-Methoxy-dl-tryptophan 5-Methoxy-dl-tryptophan 5-Methoxy-DL-tryptophan is a member of tryptamines. It is functionally related to a serotonin.
Brand Name: Vulcanchem
CAS No.: 28052-84-8
VCID: VC21541826
InChI: InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)
SMILES: COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

5-Methoxy-dl-tryptophan

CAS No.: 28052-84-8

Cat. No.: VC21541826

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-dl-tryptophan - 28052-84-8

CAS No. 28052-84-8
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)
Standard InChI Key KVNPSKDDJARYKK-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Canonical SMILES COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N

Chemical Properties and Structure

5-Methoxy-dl-tryptophan (CAS No. 28052-84-8) is a derivative of the essential amino acid tryptophan. It has a molecular formula of C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . The compound features a methoxy group at the 5-position of the indole ring of tryptophan, which distinguishes it from standard tryptophan and contributes to its unique biological properties.

The physical and chemical properties of 5-Methoxy-dl-tryptophan are summarized in the following table:

PropertyValue
Melting point258-261 °C (dec.)(lit.)
Boiling point376.57°C (rough estimate)
Density1.1923 (rough estimate)
Refractive index1.6660 (estimate)
Physical appearanceWhite to light yellow powder/crystalline solid
SolubilityDMSO: 1 mg/ml; PBS (pH 7.2): 1 mg/ml; 1M HCl: 100 mg/mL (426.89 mM)
Storage temperature-20°C, protected from light

The compound is commonly available as a racemic mixture, containing both D and L enantiomers, hence the designation "dl" in its name .

Synonyms and Nomenclature

5-Methoxy-dl-tryptophan is known by several alternative names in scientific literature and commercial catalogs:

  • DL-5-Methoxytryptophan

  • DL-5-MTP

  • 5-Methoxytryptophan

  • H-5-MEO-DL-TRP-OH

  • H-DL-Trp(5-OMe)-OH

  • 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid

  • DL-2-Amino-3-(5-methoxyindolyl)propionic acid

  • DL-Amino-3-(5-methoxyindolyl)propionic acid

According to ChEBI classification, 5-Methoxy-dl-tryptophan is categorized as a member of tryptamines and is functionally related to serotonin .

Biological Sources and Production

5-Methoxy-dl-tryptophan is an endogenous metabolite produced by various cell types in the human body. Research has identified three primary cellular sources:

  • Endothelial cells

  • Fibroblasts

  • Epithelial cells

Endothelial cells have been shown to produce and release 5-MTP via the vesicular secretory pathway, which accounts for the relatively high serum 5-MTP concentration found in healthy individuals . Under normal physiological conditions, 5-MTP is present in human blood at micromolar concentrations .

The biosynthetic pathway involves hydroxyindole O-methyltransferase (HIOMT), which has been identified as a key enzyme in the formation of 5-MTP . The restoration of HIOMT levels in human cancer cells has been associated with increased production of 5-MTP, suggesting a regulatory mechanism for its biosynthesis .

Biochemical and Physiological Functions

5-Methoxy-dl-tryptophan plays several important physiological roles, particularly in modulating inflammatory responses and maintaining cellular homeostasis.

Anti-inflammatory Activities

5-MTP has demonstrated significant anti-inflammatory properties through multiple mechanisms:

  • It reduces the expression of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in macrophages .

  • At a concentration of 50 mM, 5-MTP significantly suppresses lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages .

  • It protects against endotoxin-induced surge of circulating cytokines and chemokines and reduces tissue cytokine expression .

Protection Against Systemic Inflammation

Research has demonstrated that 5-MTP serves as a circulating anti-inflammatory molecule that blocks systemic inflammation. A study by Wang et al. showed that endothelium-derived 5-MTP acts as a protective molecule against endothelial barrier dysfunction and excessive systemic inflammatory responses .

In endotoxemia models, LPS suppresses 5-MTP levels in endothelial cell-conditioned medium and reduces serum 5-MTP concentration. Importantly, compared to healthy subjects, serum 5-MTP levels in septic patients were decreased by approximately 65%, indicating clinical relevance in human disease .

Mitochondrial Interactions and Metabolic Effects

One of the most fascinating aspects of 5-MTP's biological activity is its interaction with mitochondria, which has been extensively studied in recent years.

Effects on Mitochondrial Structure and Function

Research by den Brok et al. revealed that 5-MTP influences mitochondria in human peripheral blood monocyte-derived macrophages in several important ways:

  • It promotes mitochondrial fusion, resulting in more branched mitochondrial networks .

  • It makes mitochondrial membranes more rigid and protects them against oxidation .

  • It alters macrophage metabolism by reducing mitochondrial import of acyl-carnitines (intermediates of fatty acid metabolism) and driving glucose import instead .

These changes in mitochondrial function appear to be central to 5-MTP's anti-inflammatory and anti-fibrotic effects.

Metabolic Reprogramming

5-MTP induces metabolic reprogramming in macrophages, characterized by:

  • Reduced lipid accumulation and fatty acid uptake (approximately 2-fold reduction in uptake of fluorescent lipid analogues) .

  • Decreased lipid droplet content (approximately 30% less) .

  • Increased glucose uptake, which drives enhanced collagen endocytosis by macrophages .

The shift from fatty acid metabolism to glucose metabolism appears to be a key mechanism through which 5-MTP mediates its anti-fibrotic effects.

Signaling Mechanisms

5-Methoxy-dl-tryptophan influences several signaling pathways that regulate inflammation and cellular responses.

p38 MAPK Inhibition

A key mechanism of 5-MTP's anti-inflammatory action is inhibition of p38 MAPK activation. Research has shown that 5-MTP disrupts the binding of activated p38 to peroxiredoxin-1, thereby destabilizing p38 MAPK activation . This inhibition of p38 MAPK signaling contributes to the suppression of pro-inflammatory gene expression.

TGF-β/SMAD3 and PI3K/AKT Signaling

5-MTP has been shown to inhibit pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathways . These pathways are central to fibrosis development in multiple organs, suggesting that 5-MTP may have broad anti-fibrotic applications.

Role in Disease States

The physiological and pathological roles of 5-MTP have been studied in several disease contexts, with particular emphasis on inflammatory and fibrotic conditions.

Sepsis and Endotoxemia

Multiple studies have demonstrated the protective role of 5-MTP in sepsis and endotoxemia:

  • Administration of 5-MTP (23.4 mg/kg) increases survival in mouse models of LPS-induced endotoxemia and sepsis induced by cecal ligation and puncture .

  • 5-MTP prevents endotoxin-induced endothelial leakage and suppresses the expression of pro-inflammatory mediators in response to LPS or cecal ligation and puncture .

  • 5-MTP treatment rescues lungs from LPS-induced damage and prevents sepsis-related mortality .

The protective effect appears to be mediated through maintenance of endothelial barrier function and suppression of excessive inflammatory responses.

Fibrotic Kidney Disease

5-MTP has been associated with the progression of fibrotic kidney disease, although the exact mechanisms require further investigation . Some studies suggest that 5-MTP may protect against renal fibrosis by modulating metabolic and inflammatory pathways.

Cancer

Emerging evidence suggests that 5-MTP may have anticancer properties:

  • 5-MTP reduces tumor growth and the number of metastases in an A549 mouse xenograft model when administered at a dose of 100 mg/kg .

  • Restoration of hydroxyindole O-methyltransferase levels in human cancer cells induces a tryptophan-metabolic switch and attenuates cancer progression, in part through increased production of 5-MTP .

Metabolism and Degradation

Under inflammatory conditions, 5-MTP metabolism is significantly altered. Research has shown that:

  • LPS-activated macrophages degrade 5-MTP through indoleamine 2,3-dioxygenase 1 (IDO1)-mediated processes .

  • This degradation can be blocked by the IDO inhibitor 1-methyl tryptophan (1-MT) .

  • The degradation of 5-MTP by LPS-activated macrophages produces 5-methoxy kynurenine, which can be detected in cell culture supernatants .

This metabolic pathway may represent a feedback mechanism that regulates 5-MTP levels during inflammatory responses.

Research and Therapeutic Applications

The diverse biological activities of 5-Methoxy-dl-tryptophan make it a promising candidate for various research and therapeutic applications.

Current Research Applications

5-MTP is currently utilized in research focused on:

  • Neuroscience Research: Studied for its potential effects on serotonin pathways, which may help in understanding mood disorders and developing new antidepressants .

  • Biochemical Studies: Used in various biochemical assays to study protein interactions and metabolic pathways, providing insights into cellular functions .

  • Anti-inflammatory Research: Employed as a tool to investigate novel anti-inflammatory mechanisms and pathways .

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